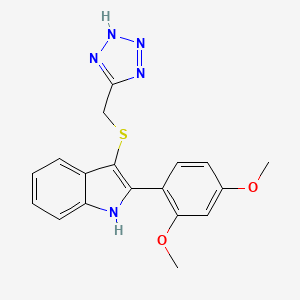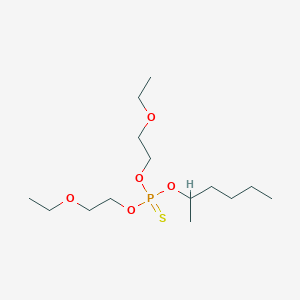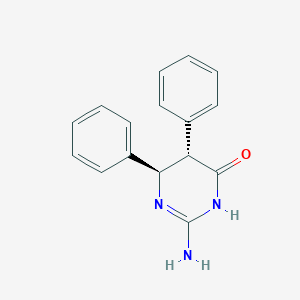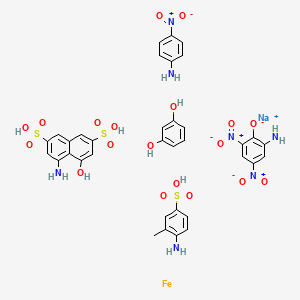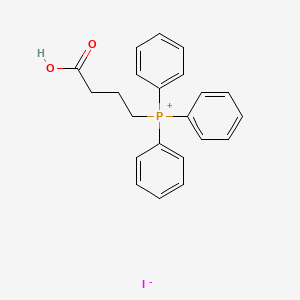
(3-Carboxypropyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Carboxypropyl)(triphenyl)phosphanium iodide is a chemical compound known for its unique structure and properties It is a derivative of triphenylphosphine, where the phosphonium ion is bonded to a 3-carboxypropyl group and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Carboxypropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with 3-bromopropionic acid in the presence of a suitable solvent such as acetonitrile. The reaction mixture is stirred at elevated temperatures (around 80°C) under a nitrogen atmosphere and refluxed for 24 hours. The product is then precipitated using anhydrous ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Carboxypropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts.
Applications De Recherche Scientifique
(3-Carboxypropyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Carboxypropyl)(triphenyl)phosphanium iodide involves its ability to target mitochondria due to its lipophilic cationic nature. The compound accumulates in the mitochondria of cells, particularly cancer cells, due to the higher membrane potential of these organelles. This targeting capability makes it a valuable tool for delivering therapeutic agents directly to the mitochondria, thereby enhancing the efficacy of treatments and reducing side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Similar in structure but with a bromide ion instead of iodide.
(3-Bromopropyl)triphenylphosphonium bromide: Contains a bromopropyl group instead of a carboxypropyl group.
(3-Hydroxypropyl)triphenylphosphonium bromide: Features a hydroxypropyl group instead of a carboxypropyl group.
Uniqueness
(3-Carboxypropyl)(triphenyl)phosphanium iodide is unique due to its specific combination of a carboxypropyl group and an iodide ion, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly useful in applications requiring mitochondrial targeting and specific reactivity patterns.
Propriétés
Numéro CAS |
67640-73-7 |
|---|---|
Formule moléculaire |
C22H22IO2P |
Poids moléculaire |
476.3 g/mol |
Nom IUPAC |
3-carboxypropyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C22H21O2P.HI/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
Clé InChI |
SHRZAJHMJSIRHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


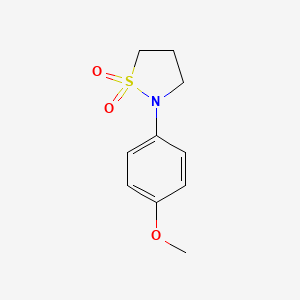

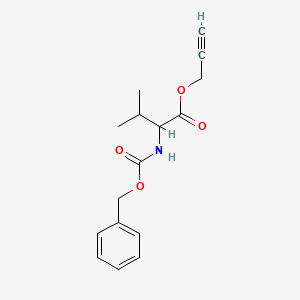

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

